N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of compounds similar to N2-(2-ethylphenyl)-N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(methylsulfonyl)glycinamide typically involves complex reactions, including the use of sulfonyl chlorides and glycinamide derivatives as starting materials. For example, glycinamide hydrochloride has been used as a transient directing group for C(sp3)−H arylation, leading to the efficient synthesis of various benzylbenzaldehydes, which could relate to the synthesis of the target compound by indicating potential methodologies for incorporating the sulfonyl and glycinamide functional groups (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is typically analyzed using X-ray diffraction, revealing details about their conformation and geometry. For instance, the crystal structures of certain glycinates have been determined, showing specific geometrical conformations that could be similar to the subject compound's structure (González-Cameno et al., 1998).
Chemical Reactions and Properties
Compounds with sulfonyl and glycinamide groups participate in various chemical reactions. For example, sulfonyl compounds have been used in sulfa-Michael reactions and as activators in glycosylation reactions, suggesting the reactivity of such functional groups in producing highly substituted products (Fernández et al., 2014). This indicates that our compound of interest might undergo similar reactions, contributing to its chemical diversity.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. While specific data on N2-(2-ethylphenyl)-N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(methylsulfonyl)glycinamide are not available, insights can be drawn from related studies. For instance, the structural analysis of dibenzylmethanesulfonamide provides information on the packing and conformation of molecules in solid state, which can be relevant for predicting the physical properties of the target compound (Datta et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and functional group interactions, is essential for the application and handling of the compound. Studies on similar compounds, such as the synthesis and reaction behavior of various sulfonyl and glycinamide derivatives, offer insights into the chemical behavior that could be expected from N2-(2-ethylphenyl)-N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(methylsulfonyl)glycinamide. For example, the use of the methylsulfenyl cation as an activator in glycosylation reactions illustrates the reactivity of sulfonyl-containing compounds in forming complex molecules (Dasgupta & Garegg, 1990).
properties
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-4-18-10-7-8-12-20(18)23(28(3,25)26)15-21(24)22-13-14-27-16-19-11-6-5-9-17(19)2/h5-12H,4,13-16H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQHPUPXNNJZDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCCSCC2=CC=CC=C2C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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